(S)-3-isopropylmorpholine
Overview
Description
(S)-3-isopropylmorpholine is a chiral morpholine derivative characterized by the presence of an isopropyl group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-isopropylmorpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available morpholine.
Alkylation: The morpholine undergoes alkylation with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-isopropylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-isopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group at the third position of the morpholine ring enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3-isopropylmorpholine: The enantiomer of (S)-3-isopropylmorpholine with similar chemical properties but different biological activities.
3-methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.
4-isopropylmorpholine: A positional isomer with the isopropyl group at the fourth position of the morpholine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity towards molecular targets. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.
Properties
IUPAC Name |
(3S)-3-propan-2-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693471 | |
Record name | (3S)-3-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-21-3 | |
Record name | (3S)-3-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-3-isopropylmorpholine contribute to obtaining optically active aldehydes?
A1: this compound acts as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA) to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis under specific conditions allows for the recovery of optically active aldehydes [].
Q2: What is the significance of the recovered aldehyde's optical activity in this research?
A2: The research focuses on obtaining optically active aldehydes because enantiomers (like (+)-CPA and (-)-CPA) can exhibit different odor profiles []. This is significant in the perfume industry, where specific enantiomers might be desired for their olfactory properties.
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